molecular formula C66H86N18O15 B8235289 Triptorelin acetate

Triptorelin acetate

Cat. No.: B8235289
M. Wt: 1371.5 g/mol
InChI Key: HPPONSCISKROOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptorelin acetate is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is known for its therapeutic applications, particularly in the treatment of prostate cancer and precocious puberty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triptorelin acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions

Triptorelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model peptide to study peptide synthesis and modification techniques. It also serves as a reference standard in analytical methods such as HPLC .

Biology

In biological research, Triptorelin acetate is used to study hormone regulation and receptor interactions. It is particularly valuable in understanding the mechanisms of hormone analogs .

Medicine

Medically, this compound is used in the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty. It acts by regulating the release of luteinizing hormone and follicle-stimulating hormone .

Industry

In the industrial sector, this compound is used in the production of peptide-based therapeutics. Its stability and efficacy make it a valuable component in pharmaceutical formulations .

Mechanism of Action

Triptorelin acetate exerts its effects by binding to the LHRH receptor, leading to the downregulation of luteinizing hormone and follicle-stimulating hormone release. This mechanism is crucial in reducing the levels of sex hormones, which is beneficial in treating hormone-dependent conditions .

Comparison with Similar Compounds

Similar Compounds

  • Triptorelin acetate
  • Goserelin acetate
  • Leuprolide acetate

Uniqueness

Compared to similar compounds, this compound offers a unique balance of stability and efficacy. Its specific amino acid sequence and modifications provide distinct pharmacokinetic properties, making it a preferred choice in certain therapeutic applications .

Biological Activity

Triptorelin acetate is a synthetic decapeptide and a potent agonist of gonadotropin-releasing hormone (GnRH). Its primary use is in the treatment of hormone-dependent conditions, including prostate cancer and precocious puberty. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and clinical applications supported by research findings.

This compound is an analogue of natural GnRH, with a chemical structure that includes a substitution of D-tryptophan for L-glycine at position 6. This modification enhances its stability against enzymatic degradation, resulting in a longer half-life compared to native GnRH. The molecular formula for this compound is C64H82N18O13C2H4O2C_{64}H_{82}N_{18}O_{13}\cdot C_2H_4O_2 with a molecular weight of approximately 1371.6 g/mol .

Mechanism of Action:

  • Initial Phase: Triptorelin binds to GnRH receptors in the pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
  • Desensitization Phase: Prolonged exposure leads to receptor desensitization, resulting in decreased secretion of LH and FSH, thereby suppressing testosterone production in males and estrogen in females .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption after subcutaneous (SC) administration, with peak plasma concentrations reached within 0.5 to 1 hour. The estimated half-life ranges from 3 to 8 hours in humans. Bioavailability through SC administration is nearly complete, while intramuscular (IM) administration shows about 40% bioavailability .

Table 1: Pharmacokinetic Parameters of this compound

Administration RoutePeak Time (h)Half-Life (h)Bioavailability (%)
Subcutaneous0.5 - 13 - 8~100
IntramuscularN/AN/A~40

Clinical Applications

Triptorelin is primarily used in the management of hormone-sensitive conditions:

  • Prostate Cancer:
    • Triptorelin effectively reduces testosterone levels, achieving chemical castration in patients with advanced prostate cancer. A study indicated that triptorelin was the most potent GnRH agonist tested, resulting in significant reductions in testosterone levels .
  • Precocious Puberty:
    • In children diagnosed with central precocious puberty (CPP), triptorelin has been shown to normalize metabolic pathways disrupted by early hormonal changes. A metabolomic study highlighted that treatment with triptorelin depot normalized three major metabolic pathways associated with CPP .

Case Study Example:
A clinical trial involving children treated with this compound for CPP demonstrated significant reductions in testicular volume and regression of secondary sexual characteristics after six months of therapy .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects include:

  • Hot flashes
  • Weight gain
  • Injection site reactions
  • Mood changes

Long-term effects require monitoring due to possible impacts on bone density and cardiovascular health.

Properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPONSCISKROOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140194-24-7
Record name Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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